2-(Furan-2-yl)-6-iodoquinazolin-4(3h)-one
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Overview
Description
2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one is a heterocyclic compound that contains both furan and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one typically involves the iodination of quinazolinone derivatives followed by the introduction of the furan ring. One common method involves the reaction of 2-aminobenzamide with furan-2-carboxylic acid under acidic conditions to form the quinazolinone core. This intermediate is then iodinated using iodine or an iodine-containing reagent under oxidative conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or Grignard reagents.
Major Products
Oxidation: Products include furanones and quinazolinone derivatives with additional oxygen functionalities.
Reduction: Products include dihydroquinazolinones.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted quinazolinones.
Scientific Research Applications
2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The furan and quinazolinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-quinazolinone: Lacks the iodine atom, which may affect its reactivity and biological activity.
6-Iodoquinazolin-4(3H)-one:
2-(Thiophen-2-yl)-6-iodoquinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness
2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both furan and iodine functionalities, which provide a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(furan-2-yl)-6-iodo-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O2/c13-7-3-4-9-8(6-7)12(16)15-11(14-9)10-2-1-5-17-10/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBROXYAWLOGXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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